2-bromo-3-chloro-N-methylaniline hydrochloride
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Overview
Description
2-bromo-3-chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C7H7BrClN·HCl. It is a derivative of aniline, where the aniline ring is substituted with bromine, chlorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-chloro-N-methylaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination and Chlorination: The amine is further brominated and chlorinated to introduce the bromine and chlorine substituents.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-chloro-N-methylaniline hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-3-chloro-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-3-chloro-N-methylaniline hydrochloride involves its interaction with various molecular targets. The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, while the amine group can engage in nucleophilic reactions. These interactions can affect the compound’s reactivity and its ability to form bonds with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylaniline hydrochloride: Similar structure but lacks the chlorine substituent.
N-methyl-3-chloroaniline: Similar structure but lacks the bromine substituent.
2-bromo-5-chloro-N-methylaniline hydrochloride: Similar structure but with different positions of the substituents.
Uniqueness
2-bromo-3-chloro-N-methylaniline hydrochloride is unique due to the specific positions of the bromine, chlorine, and methyl groups on the aniline ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
2-bromo-3-chloro-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZPRHCQXPGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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